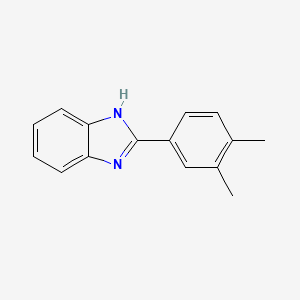

2-(3,4-dimethylphenyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-10-7-8-12(9-11(10)2)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKXUOXOEGHSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of 2 3,4 Dimethylphenyl 1h Benzimidazole

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Packing

While specific crystallographic data for the title compound, 2-(3,4-dimethylphenyl)-1H-benzimidazole, is not extensively detailed in the surveyed literature, a robust understanding of its molecular geometry and crystal packing can be inferred from the analysis of closely related analogues. Compounds such as 2-(3,4-dimethoxyphenyl)-1H-benzimidazole and 2-(3,4-difluorophenyl)-1H-benzimidazole serve as excellent models for predicting its solid-state characteristics. nih.govresearchgate.net

The crystal structure of 2-substituted-1H-benzimidazoles is typically dominated by a network of intermolecular hydrogen bonds. The most significant of these is the N-H···N hydrogen bond, which links the imidazole (B134444) rings of adjacent molecules. nih.govresearchgate.netnih.gov This interaction is a recurring motif in this class of compounds, often leading to the formation of one-dimensional chains or catemers. nih.govnih.gov For instance, in 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, these N-H···N bonds connect molecules into chains that propagate along a specific crystallographic axis. nih.gov

In many 2-phenylbenzimidazole (B57529) derivatives, significant π-π stacking interactions between the aromatic rings are notably absent. nih.govnih.gov This is often attributed to the non-coplanar arrangement of the benzimidazole (B57391) and phenyl rings, which prevents the parallel alignment required for effective stacking. The closest centroid-to-centroid distances in analogues like 2-(3,4-dimethoxyphenyl)-1H-benzimidazole and 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole are reported to be well over 4.4 Å, exceeding the typical range for π-π interactions. nih.govnih.gov The crystal packing may, however, be further stabilized by weaker interactions, such as C-H···π or other van der Waals forces. researchgate.netrsc.org

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H (imidazole) | N (imidazole of adjacent molecule) | Formation of primary structural motifs, typically infinite chains. nih.govresearchgate.net |

| π-π Stacking | Benzimidazole or Phenyl Ring | Benzimidazole or Phenyl Ring | Generally weak or absent due to non-planar molecular conformation. nih.govnih.gov |

A key structural feature of 2-phenyl-1H-benzimidazoles is the dihedral angle, or twist, between the plane of the benzimidazole system and the plane of the 2-phenyl substituent. The molecule is not planar, a conformation that serves to minimize steric hindrance between the hydrogen atoms on the adjacent rings. nih.gov

Analysis of analogous structures reveals consistent dihedral angles. For 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this angle is 26.47 (6)°. nih.gov Similarly, in 2-(3,4-difluorophenyl)-1H-benzimidazole, the dihedral angle is 30.0 (1)°. researchgate.net It is therefore highly probable that this compound adopts a similarly twisted conformation with a dihedral angle in the range of 25-30°.

Table 2: Comparison of Dihedral Angles in 2-Substituted-1H-Benzimidazole Analogues

| Compound | Substituent at Phenyl Ring | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-1H-benzimidazole | 3,4-dimethoxy | 26.47 (6) | nih.gov |

| 2-(3,4-difluorophenyl)-1H-benzimidazole | 3,4-difluoro | 30.0 (1) | researchgate.net |

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic analysis is indispensable for confirming the covalent structure of this compound, with each technique providing complementary information.

NMR spectroscopy provides a detailed map of the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons, and the methyl group protons. The imidazole N-H proton typically appears as a broad singlet in the far downfield region, often around δ 12.7-12.9 ppm, due to hydrogen bonding and its acidic nature. nih.govrsc.org The aromatic region (δ 7.0-8.0 ppm) would contain a complex set of multiplets corresponding to the seven protons on the benzimidazole and dimethylphenyl rings. The two methyl groups (CH₃) on the phenyl ring are chemically non-equivalent and should appear as two distinct singlets in the aliphatic region, likely around δ 2.3-2.4 ppm. rsc.org

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The C2 carbon of the imidazole ring, being bonded to two nitrogen atoms, is characteristically deshielded and expected to resonate around δ 151-152 ppm. rsc.org The remaining aromatic carbons would appear between δ 110-145 ppm. The two methyl carbons would be observed in the upfield region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment. COSY would reveal proton-proton coupling networks within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon. HMBC is crucial for identifying long-range (2-3 bond) correlations, for instance, between the methyl protons and their attached and neighboring aromatic carbons, confirming the substitution pattern. ugm.ac.id

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |

|---|---|---|---|

| N1-H | ~12.8 | - | Broad singlet, downfield shift due to acidity and H-bonding. nih.gov |

| C2 | - | ~151.5 | Characteristic C=N carbon of the imidazole ring. rsc.org |

| C4/C7 | ~7.6 | ~115.0 | Aromatic CH of benzimidazole ring. |

| C5/C6 | ~7.2 | ~122.5 | Aromatic CH of benzimidazole ring. rsc.org |

| C3a/C7a | - | ~139.0 | Bridgehead carbons of benzimidazole. |

| Phenyl C2' | ~7.9 | ~127.0 | Aromatic CH, ortho to benzimidazole. |

| Phenyl C5' | ~7.4 | ~130.0 | Aromatic CH. |

| Phenyl C6' | ~7.9 | ~127.5 | Aromatic CH, ortho to benzimidazole. |

| Phenyl C1' | - | ~127.0 | Quaternary carbon attached to C2. |

| Phenyl C3' | - | ~137.0 | Quaternary carbon attached to a methyl group. |

| Phenyl C4' | - | ~140.0 | Quaternary carbon attached to a methyl group. rsc.org |

| 3'-CH₃ | ~2.35 | ~20.0 | Singlet. |

The FT-IR spectrum provides confirmation of the functional groups present in the molecule through their characteristic vibrational frequencies. The key absorptions for this compound are predicted based on data from close analogues. rsc.org A broad absorption band in the region of 3450-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. nih.govrsc.org The C-H stretching vibrations of the aromatic rings and methyl groups are expected just above and below 3000 cm⁻¹, respectively. The stretching vibration of the C=N double bond within the imidazole ring gives rise to a strong, sharp band around 1625 cm⁻¹. rsc.org

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Imidazole N-H | ~3440 | Medium, Broad |

| C-H Stretching (aromatic) | Ar-H | ~3100-3000 | Medium |

| C-H Stretching (aliphatic) | -CH₃ | ~2965 | Medium-Weak |

| C=N Stretching | Imidazole C=N | ~1623 | Strong |

Mass spectrometry is used to confirm the molecular weight and can provide structural information based on fragmentation patterns. For this compound (C₁₅H₁₄N₂), the calculated exact molecular weight is 222.1157 g/mol .

Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 223.123. rsc.org High-resolution mass spectrometry (HRMS) would confirm the elemental composition by matching this observed m/z to the calculated value with high precision. rsc.org

Electron Impact (EI-MS): Under the higher energy conditions of EI-MS, the molecule will fragment in predictable ways. The fragmentation of 2-phenylbenzimidazoles typically involves several key pathways. journalijdr.com The initial molecular ion (M⁺·) at m/z 222 would be observed. Subsequent fragmentation could include the loss of a hydrogen radical to form the stable [M-H]⁺ ion (m/z 221), or loss of a methyl radical to form an [M-CH₃]⁺ ion (m/z 207). A major fragmentation route involves the cleavage of the bond between the C2 of the imidazole and the phenyl ring, leading to characteristic fragment ions corresponding to the dimethylphenyl cation (m/z 105) and the benzimidazolyl cation (m/z 117). journalijdr.com

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₁₅N₂]⁺ | 223.123 | Protonation (ESI) |

| [M]⁺· | [C₁₅H₁₄N₂]⁺· | 222.116 | Molecular Ion (EI) |

| [M-H]⁺ | [C₁₅H₁₃N₂]⁺ | 221.109 | Loss of H· radical |

| [M-CH₃]⁺ | [C₁₄H₁₁N₂]⁺ | 207.094 | Loss of CH₃· radical |

| [C₇H₅N₂]⁺ | [C₇H₅N₂]⁺ | 117.045 | Benzimidazolyl cation |

Tautomeric Equilibria Studies of Benzimidazole Derivatives

The phenomenon of tautomerism is a fundamental aspect of benzimidazole chemistry, directly influencing the physical, chemical, and biological properties of its derivatives. For N-unsubstituted benzimidazoles, such as this compound, the most significant form of tautomerism is annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring.

This rapid, dynamic equilibrium results in the coexistence of two distinct, yet chemically equivalent, tautomeric forms. In the case of this compound, these two tautomers are indistinguishable due to the symmetry of the substitution pattern. However, if the benzimidazole ring itself were asymmetrically substituted, these two tautomers would be non-equivalent and could, in principle, exist in different population ratios.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature. nih.gov In solution, the proton transfer is typically so rapid on the NMR timescale that an averaged spectrum is observed. nih.gov This results in a simplified spectrum where the pairs of carbon atoms C4/C7, C5/C6, and C3a/C7a become chemically equivalent, showing single averaged signals. nih.gov

For 2-arylbenzimidazoles, the electronic character of the substituent on the 2-phenyl ring can exert a minor influence on the equilibrium. The 3,4-dimethylphenyl group is considered to be a weak electron-donating group. This slight inductive effect is unlikely to significantly perturb the electronic symmetry of the benzimidazole core. Consequently, the two tautomeric forms of this compound are expected to be nearly isoenergetic in both the gas phase and in solution, leading to an equilibrium ratio of approximately 1:1.

Experimental and computational studies on closely related 2-arylbenzimidazoles support this expectation. For instance, variable temperature NMR studies on other 2-arylbenzimidazoles have been used to estimate the energy barrier for the tautomeric interconversion. researchgate.net Similarly, computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the relative energies of the tautomers and predicting the equilibrium constant. researchgate.net While specific computational studies for this compound are not extensively documented in the literature, analyses of similar structures consistently show that the energy difference between the two tautomers of 2-arylbenzimidazoles is very small. researchgate.net

A crystal structure of the closely related compound, 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, reveals that in the solid state, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains where one specific tautomer is "frozen out". nih.gov However, upon dissolution, the rapid proton exchange is expected to be re-established.

To quantitatively determine the tautomeric ratio in solution, low-temperature NMR spectroscopy could be employed to slow down the proton exchange rate sufficiently to resolve the signals of the individual tautomers. encyclopedia.pub The integration of the corresponding ¹H NMR signals would then provide a direct measure of the tautomer populations. encyclopedia.pub

Table 1: Tautomeric Forms of this compound

| Tautomer A | Tautomer B |

| This compound | 2-(3,4-dimethylphenyl)-3H-benzimidazole |

| Proton on N1 | Proton on N3 |

Table 2: Representative Spectroscopic Data for Analyzing Tautomerism in 2-Arylbenzimidazoles

| Technique | Observation for Fast Exchange (Room Temp) | Observation for Slow Exchange (Low Temp) | Information Gained |

| ¹H NMR | Averaged signals for benzimidazole protons (e.g., H4/H7, H5/H6 are equivalent). rsc.org | Separate signals for non-equivalent protons of each tautomer. | Tautomer ratio from signal integration. researchgate.net |

| ¹³C NMR | Four signals for the benzimidazole carbons due to time-averaging. nih.gov | Up to seven signals for the benzimidazole carbons, resolving the individual tautomers. researchgate.net | Confirmation of distinct tautomers and their relative populations. |

| Computational Chemistry (DFT) | N/A | Calculation of relative free energies (ΔG) of each tautomer. | Prediction of the equilibrium constant (K_T) and the most stable tautomer. researchgate.net |

Computational and Theoretical Investigations of 2 3,4 Dimethylphenyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods model the electronic structure, potential reactive sites, and optical characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to benzimidazole (B57391) derivatives to calculate optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO represents the ability of a molecule to donate an electron, acting as an electron donor, while the LUMO signifies its ability to accept an electron, acting as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For 2-(3,4-dimethylphenyl)-1H-benzimidazole, the benzimidazole ring acts as an electron-withdrawing unit, while the 3,4-dimethylphenyl group serves as an electron-donating substituent. DFT calculations reveal that the HOMO is typically localized on the electron-rich dimethylphenyl ring and the imidazole (B134444) part of the benzimidazole system. In contrast, the LUMO is generally distributed over the benzimidazole ring, particularly the benzene (B151609) part. This distribution facilitates intramolecular charge transfer (ICT) from the donor (dimethylphenyl) to the acceptor (benzimidazole) moiety.

Theoretical studies on structurally similar benzimidazole derivatives provide a basis for understanding the electronic parameters of the title compound. researchgate.netresearcher.life The energy gap and related electronic properties are key indicators of the molecule's potential applications in fields like nonlinear optics and materials science. researcher.life

Table 1: Representative Frontier Molecular Orbital (FMO) Data from DFT Studies on Benzimidazole Derivatives Note: This table presents typical values for related benzimidazole structures to illustrate the concept, not specific measured values for this compound unless cited.

| Parameter | Description | Typical Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | researchgate.net |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 5.0 | wikipedia.orgias.ac.in |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the total electronic distribution in a molecule, allowing for the identification of electron-rich and electron-deficient regions. orientjchem.org

In an MEP map, different colors correspond to different electrostatic potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically associated with electronegative atoms. nih.gov

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov

Green: Denotes regions of neutral or zero potential. nih.gov

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. nih.govorientjchem.org These sites are the most probable centers for protonation and coordination with electrophiles. Conversely, the most positive potential (blue) is expected to be found on the N-H proton of the imidazole ring, making it a primary site for nucleophilic interaction. The aromatic protons and the methyl groups also exhibit positive potential. This analysis is crucial for understanding how the molecule interacts with biological receptors and other chemical species. nih.gov

Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications, optical data storage, and signal processing. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, often exhibit significant NLO responses. Benzimidazole derivatives have been a focus of NLO research due to the electron-accepting nature of the benzimidazole ring, which can be combined with various electron-donating groups to create materials with large hyperpolarizabilities. nih.govbiointerfaceresearch.com

The NLO properties of a molecule are determined by its response to an applied electric field, quantified by its polarizability (α) and first-order hyperpolarizability (β). pku.edu.cn DFT calculations are a reliable method for predicting these properties. biointerfaceresearch.com For this compound, the structure consists of an electron-donating group (3,4-dimethylphenyl) connected to an electron-accepting group (benzimidazole). This intramolecular charge transfer character is a key requirement for high NLO activity. Computational studies on similar benzimidazole systems have shown that they can possess β values significantly higher than that of standard NLO materials like urea, indicating their potential for use in NLO devices. ias.ac.inbiointerfaceresearch.com

Table 2: Predicted Nonlinear Optical (NLO) Properties for Benzimidazole-Type Structures Note: This table shows representative data for benzimidazole derivatives to illustrate the concept.

| Property | Symbol | Description |

|---|---|---|

| Polarizability | α | A measure of the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | A measure of the second-order or nonlinear response of the molecule to an electric field, crucial for second-harmonic generation. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (a small molecule) binds to a macromolecular target, such as a protein, and the stability of the resulting complex. These methods are fundamental in drug discovery and design.

Molecular docking studies have been performed to investigate the interaction of this compound with various protein targets. A significant body of research has focused on its interaction with β-tubulin, a protein crucial for microtubule formation and a well-established target for anthelmintic and anticancer drugs. nih.govbas.bg Benzimidazoles are known to inhibit the polymerization of tubulin, leading to the disruption of cellular processes in parasites and cancer cells. nih.gov

Simulations have shown that this compound, referred to as BI-02 in some studies, binds effectively to the colchicine-binding site of β-tubulin. nih.govnih.gov This interaction profile suggests its potential as a β-tubulin inhibitor.

Furthermore, benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry and have been investigated as inhibitors of various protein kinases. nih.gov Kinases are key regulators of cell signaling, and their dysregulation is implicated in cancer. nih.gov Docking studies on other 2-phenylbenzimidazole (B57529) derivatives have shown strong binding affinities for protein kinases, suggesting that this compound could also be a candidate for kinase inhibition. nih.gov

Molecular docking simulations not only predict the binding pose of a ligand but also estimate the strength of the interaction through a scoring function, often expressed as binding energy (in kcal/mol). researchgate.net A more negative binding energy indicates a more stable and favorable interaction between the ligand and the protein. nih.govnih.gov

For this compound, docking studies against β-tubulin have predicted a strong binding affinity. One study documented a binding energy of -8.50 kcal/mol. nih.govnih.gov This value is more favorable than that of the standard anthelmintic drug albendazole (B1665689), which showed a binding energy of -7.0 kcal/mol in the same study. nih.govnih.gov The interactions stabilizing the complex typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the protein's binding pocket. Molecular dynamics simulations further confirmed the stability of the ligand-protein complex over time. nih.gov

Table 3: Comparative Binding Energies from Molecular Docking with Beta-Tubulin (PDB ID: 1SA0)

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|

| This compound (BI-02) | -8.50 | nih.govnih.gov |

| 2-phenyl-1H-benzimidazole | -7.39 | nih.gov |

| Albendazole (Standard) | -7.0 | nih.govnih.gov |

Computational Studies of Reaction Mechanisms and Pathways for Benzimidazole Formation

The synthesis of 2-substituted benzimidazoles, such as this compound, typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this specific case, the reaction would occur between o-phenylenediamine and 3,4-dimethylbenzaldehyde. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to elucidate the intricate details of this reaction mechanism.

DFT calculations can be employed to model the reaction pathway, identifying the structures of intermediates, transition states, and products. The energies of these species are calculated to determine the reaction's thermodynamic and kinetic feasibility. A plausible reaction mechanism, which can be computationally investigated, proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of 3,4-dimethylbenzaldehyde. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton transfer event occurs, typically involving solvent molecules or other species in the reaction mixture, to form a carbinolamine intermediate.

Dehydration: The carbinolamine then undergoes dehydration, eliminating a water molecule to form a Schiff base (imine) intermediate. This is often the rate-determining step, and computational studies can pinpoint the energy barrier associated with this process.

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered ring.

Aromatization: The final step involves the elimination of a hydrogen molecule (or oxidation) to achieve the stable aromatic benzimidazole ring system.

Computational studies can provide detailed geometric parameters (bond lengths and angles) and energetic profiles for each step of this proposed mechanism. For instance, DFT calculations can simulate the energy changes throughout the reaction, as illustrated in a hypothetical reaction coordinate diagram.

Table 1: Hypothetical Energy Profile for the Formation of this compound via Condensation Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (o-phenylenediamine + 3,4-dimethylbenzaldehyde) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |

| 3 | Carbinolamine Intermediate | -5.8 |

| 4 | Transition State 2 (Dehydration) | +25.7 |

| 5 | Schiff Base Intermediate | +8.3 |

| 6 | Transition State 3 (Cyclization) | +18.9 |

| 7 | Dihydrobenzimidazole Intermediate | -12.4 |

| 8 | Transition State 4 (Aromatization) | +30.1 |

| 9 | Product (this compound) | -20.5 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies. Actual values would be obtained from specific DFT calculations.

These computational investigations not only validate the proposed reaction mechanism but also offer insights into the factors influencing the reaction rate and yield. For example, the electronic effects of the dimethyl substituents on the phenyl ring can be analyzed to understand their impact on the reactivity of the aldehyde and the stability of the intermediates.

In Silico Prediction of Structure-Activity Relationships (SAR) for Mechanistic Biological Studies

In silico methods are instrumental in predicting the biological activities of novel compounds and understanding their structure-activity relationships (SAR). For this compound, these computational tools can guide further experimental studies by identifying potential biological targets and predicting the compound's efficacy.

Data Set Collection: A series of benzimidazole derivatives with known biological activities (e.g., anticancer, antimicrobial) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Table 2: Hypothetical Molecular Descriptors for SAR Analysis of Benzimidazole Derivatives

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Activity (IC50, µM) |

| Benzimidazole | 118.14 | 1.54 | 38.1 | 1 | 1 | >100 |

| 2-phenyl-1H-benzimidazole | 194.24 | 3.14 | 38.1 | 1 | 1 | 50.2 |

| 2-(4-methylphenyl)-1H-benzimidazole | 208.27 | 3.61 | 38.1 | 1 | 1 | 35.8 |

| This compound | 222.30 | 4.08 | 38.1 | 1 | 1 | 22.5 |

| 2-(4-chlorophenyl)-1H-benzimidazole | 228.69 | 3.65 | 38.1 | 1 | 1 | 41.7 |

Note: The predicted activity values are hypothetical and for illustrative purposes to demonstrate a potential SAR trend.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can be used to screen potential biological targets for this compound. The process involves:

Target Selection: Based on the known activities of similar benzimidazole derivatives, a potential protein target (e.g., a kinase, a DNA-binding protein) is selected.

Docking Simulation: The 3D structure of this compound is placed in the binding site of the target protein, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The best-docked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

For example, docking studies could reveal that the dimethylphenyl group of the compound fits into a hydrophobic pocket of the active site, while the benzimidazole nitrogen atoms form crucial hydrogen bonds with the protein backbone. This information is vital for understanding the mechanistic basis of the compound's biological activity and for designing more potent analogs. nih.govresearchgate.netchemrevlett.com

Mechanistic Investigations of Biomolecular and Cellular Interactions Non Clinical Focus

Modulation of Specific Cellular Pathways and Biochemical Processes (In Vitro)

Research into the effects of 2-(3,4-dimethylphenyl)-1H-benzimidazole on cellular signaling has focused on its potential to interfere with enzymatic activities and receptor binding, which are critical components of various biochemical pathways.

Enzyme Inhibition Kinetics and Characterization (e.g., Kinases, 5-Lipoxygenase, Aurora-A kinase)

The benzimidazole (B57391) scaffold is a well-established pharmacophore known for its interaction with a variety of enzymes, including kinases. Kinases are pivotal in cell signaling, and their inhibition is a key therapeutic strategy. While specific inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound against a broad panel of kinases are not extensively detailed in publicly available literature, the general class of benzimidazole derivatives has been widely investigated as kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate (B84403) group to their respective substrates.

Aurora-A kinase, a key regulator of mitosis, is another important target in cancer research. Inhibition of Aurora-A can lead to mitotic arrest and apoptosis in cancer cells. While numerous benzimidazole-based compounds have been developed as Aurora-A kinase inhibitors, specific enzymatic assay data for this compound are yet to be reported.

Receptor Binding Assays and Ligand Specificity (In Vitro)

Receptor binding assays are crucial for determining the affinity and specificity of a compound for various cellular receptors. Such studies for this compound are not extensively documented in the current scientific literature, precluding a detailed discussion of its receptor binding profile and ligand specificity.

Direct Interaction with Biomolecules (In Vitro)

The direct physical interaction of this compound with essential biomacromolecules like DNA and proteins has been a key area of investigation to understand its mechanism of action.

DNA-Ligand Binding Studies

The ability of small molecules to bind to DNA can have significant implications for cellular processes such as replication and transcription. Benzimidazole derivatives, due to their planar heterocyclic structure, have the potential to interact with DNA through intercalation or groove binding. While general studies on other benzimidazole compounds have demonstrated DNA binding, specific binding constants (such as the dissociation constant, Kd) and detailed structural studies of the interaction between this compound and DNA are not currently available in the literature.

Protein-Ligand Interaction Studies (e.g., Tubulin, other target proteins)

A significant focus of research on this compound has been its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a validated anticancer and anthelmintic strategy.

Molecular docking studies have been conducted to investigate the binding of this compound, also referred to as BI-02 in some studies, to β-tubulin. These computational analyses have predicted a favorable binding interaction.

| Compound | Target Protein | Binding Energy (Kcal/mol) | pIC50 (nM) |

| This compound (BI-02) | Beta-Tubulin | -8.50 | 583.62 |

A molecular docking study predicted that this compound (BI-02) binds to beta-tubulin with a binding energy of -8.50 Kcal/mol and a pIC50 value of 583.62 nM. researchgate.net This suggests a strong and specific interaction with tubulin, potentially disrupting microtubule dynamics.

Cellular Level Mechanistic Studies (Non-Human Cells)

While the biomolecular interactions of this compound have been explored in vitro, detailed studies on its effects at the cellular level in non-human cells are not extensively reported. Such studies would be crucial to correlate the observed molecular interactions with cellular outcomes, such as effects on cell cycle progression, apoptosis, or other cellular processes. The anthelmintic activity of benzimidazoles is generally attributed to their inhibition of tubulin polymerization in the parasite, leading to disruption of cellular functions and ultimately death of the organism. It is plausible that this compound exerts its potential anthelmintic effects through a similar mechanism.

In Vitro Cytotoxicity Mechanisms in Cell Lines (Focus on Molecular Events, e.g., apoptosis induction, cell cycle arrest)

Research on various 2-phenyl-benzimidazole derivatives has consistently demonstrated their potential to induce cytotoxic effects in cancer cell lines through the induction of apoptosis and cell cycle arrest. While direct studies on this compound are limited, the findings from closely related analogues provide a strong indication of its likely mechanisms of action.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways in cancer cells. Studies on various benzimidazole derivatives have shown their ability to induce apoptosis in different cancer cell lines. For instance, certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been reported to induce significant apoptosis in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. nih.govnih.gov The induction of apoptosis by these compounds is often confirmed by flow cytometry analysis, which can distinguish between early and late apoptotic cells. nih.gov

Cell cycle arrest is another key mechanism through which anticancer agents inhibit tumor growth. The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), cytotoxic compounds can prevent cancer cells from proliferating. Several 2-substituted benzimidazole derivatives have been shown to cause cell cycle arrest. For example, a novel N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide was found to arrest the cell cycle at the S phase in A549 cells. nih.gov Another study on different benzimidazole derivatives revealed a significant increase in the cell population in the G2/M phase in MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (small cell lung cancer) cells. nih.gov The ability of these compounds to suppress cell cycle progression is a key aspect of their cytotoxic activity. nih.gov

The table below summarizes the cytotoxic effects of some representative 2-phenyl-benzimidazole derivatives, highlighting their impact on apoptosis and the cell cycle.

| Compound/Derivative Class | Cell Line(s) | Observed Molecular Events | Reference(s) |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Apoptosis induction, Cell cycle suppression | nih.govnih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549, SW480 | Apoptosis induction, S phase cell cycle arrest | nih.gov |

| N-substituted bis-benzimidazole derivatives | NCI-H23, NCI-H522, MDA-MB453, MDA-MB468 | Cytotoxicity | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivatives | PANC-1, A549, MCF-7 | Cytotoxicity | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a related benzazole) | MCF-7 | G1 and S phase arrest, DNA damage | nih.gov |

This table presents data from studies on various benzimidazole derivatives to illustrate the potential cytotoxic mechanisms of this compound.

Cellular Uptake and Subcellular Localization Investigations (In Vitro)

The efficacy of a cytotoxic compound is highly dependent on its ability to be taken up by cancer cells and reach its intracellular target. Therefore, understanding the cellular uptake and subcellular localization of 2-phenyl-benzimidazole derivatives is crucial for elucidating their mechanism of action.

The physicochemical properties of a compound, such as its lipophilicity and hydrogen bonding capacity, play a significant role in its ability to cross the cell membrane. The 3,4-dimethylphenyl substituent on the benzimidazole core would likely increase the lipophilicity of the molecule, which may facilitate its passive diffusion across the cell membrane. Once inside the cell, the compound's subcellular localization would be determined by its affinity for different organelles and macromolecules. Potential targets for 2-phenyl-benzimidazole derivatives include DNA, various enzymes, and other proteins involved in cell proliferation and survival. nih.govresearchgate.net Further studies using fluorescently-tagged this compound or its analogues are needed to precisely determine its cellular uptake and subcellular distribution.

Anti-Fungal Activity against Phytopathogenic Fungi and Underlying Mechanisms

Benzimidazole derivatives have a long history of use as broad-spectrum fungicides in agriculture. nih.gov They are known to be effective against a variety of phytopathogenic fungi that cause diseases in crops.

Studies on various benzimidazole derivatives have demonstrated their potent antifungal activity. For instance, a series of 2-chloromethyl-1H-benzimidazole derivatives were evaluated for their activity against five phytopathogenic fungi: Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.gov Several of these derivatives exhibited significant growth inhibition of these fungi, with some compounds showing efficacy comparable to or even exceeding that of commercial fungicides. nih.gov Another study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against Candida albicans and Aspergillus niger. nih.gov

The primary mechanism of action for benzimidazole fungicides is the inhibition of β-tubulin polymerization. β-tubulin is a subunit of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By binding to β-tubulin, benzimidazoles disrupt the assembly of microtubules, which in turn inhibits mitosis and leads to cell death. This mode of action is relatively specific to fungi, contributing to the selective toxicity of these compounds.

Another proposed mechanism for the antifungal activity of some azole compounds, a class that includes benzimidazoles, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.gov Specifically, these compounds can inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. nih.gov

The table below presents the antifungal activity of some representative benzimidazole derivatives against various phytopathogenic fungi.

| Compound/Derivative Class | Target Fungi | IC50 (µg/mL) | Reference(s) |

| 2-chloromethyl-1H-benzimidazole derivative (4m) | Colletotrichum gloeosporioides | 20.76 | nih.gov |

| Alternaria solani | 27.58 | nih.gov | |

| Fusarium solani | 18.60 | nih.gov | |

| 2-chloromethyl-1H-benzimidazole derivative (7f) | Botrytis cinerea | 13.36 | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (5b) | Colletotrichum gloeosporioides | 11.38 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (1b, 1c, 2e, 2g) | Candida albicans, Aspergillus niger | MIC = 64 | nih.gov |

This table showcases the antifungal potential of benzimidazole derivatives against phytopathogenic fungi, suggesting a similar potential for this compound.

Emerging Research Directions and Potential Non Clinical Applications of Benzimidazole Derivatives

Development as Luminescent Probes and Sensors

The inherent fluorescence of the benzimidazole (B57391) core makes its derivatives excellent candidates for the development of luminescent probes and sensors. researchgate.net The photophysical properties of these compounds can be finely tuned by altering the substituents on the phenyl ring. researchgate.net For instance, the parent compound, 2-phenylbenzimidazole (B57529) (PBI), and its sulfonic acid derivative (PBSA) exhibit fluorescence and can generate reactive oxygen species upon UVB irradiation. nih.gov

While specific photophysical data for 2-(3,4-dimethylphenyl)-1H-benzimidazole is not yet widely published, studies on analogous compounds provide insight into its potential. For example, 2-(2'-hydroxyphenyl)benzimidazole (HPBI) is a well-known fluorescent molecule that can be incorporated into metal-organic frameworks (MOFs) like ZIF-8 to create sensitive molecular sensors. tandfonline.com The introduction of an amino group to the HPBI structure, creating 5'-amino-2-(2'-hydroxyphenyl)benzimidazole, results in a probe with high sensitivity and selectivity for phosgene, demonstrating a distinct color change from yellow to blue upon detection. biotech-asia.org The dimethyl substitution on the phenyl ring of this compound is expected to influence its emission spectra and quantum yield, making it a promising area for future investigation in sensor technology.

Table 2: Photophysical Properties of a Related Benzimidazole-Based Fluorescent Probe

| Compound | Excitation Max (λex) | Emission Max (λem) | Application |

|---|---|---|---|

| 5'-amino-2-(2'-hydroxyphenyl)benzimidazole | 355 nm | 540 nm | Ratiometric detection of phosgene |

Data is for a related compound to illustrate potential applications. biotech-asia.org

Applications in Coordination Chemistry and Metal Complex Formation

The benzimidazole moiety readily coordinates with a variety of transition metals, forming stable complexes with diverse applications. researchgate.netmdpi.com The nitrogen atoms in the imidazole (B134444) ring act as excellent donors, facilitating the design of ligands for various metal-centered applications. researchgate.net

Ligand Design for Transition Metal Complexes

The 2-substituted benzimidazole framework is a versatile scaffold for ligand design. The substituents on the phenyl ring can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. mdpi.com For example, 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands form tetrahedral complexes with Ni(II) and square planar complexes with Cu(II). researchgate.nethilarispublisher.com The dimethylphenyl group in this compound can be expected to influence the coordination geometry and the solubility of its metal complexes. Research on similar 2-phenylbenzimidazole derivatives has shown that they can act as monodentate or bidentate ligands, forming complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netresearchgate.nethilarispublisher.com

Catalytic Applications of Metal-Benzimidazole Complexes (e.g., Organic Transformations)

Metal-benzimidazole complexes have demonstrated significant catalytic activity in a range of organic transformations. researchgate.netnih.gov For instance, complexes of 2-(4-nitrophenyl)-1H-benzimidazole with transition metals are effective catalysts for processes like organic transformations and polymerization reactions. researchgate.netnih.gov The catalytic efficiency is often attributed to the stable coordination environment provided by the benzimidazole ligand, which can be fine-tuned by the substituents. researchgate.net Metal-organic frameworks (MOFs) incorporating benzimidazole derivatives, such as MIL-53(Fe), have been used as reusable heterogeneous catalysts for the synthesis of 2-aryl-1H-benzimidazoles. rsc.orgchemmethod.com Given these precedents, it is highly probable that transition metal complexes of this compound could also exhibit catalytic activity, potentially in oxidation reactions or carbon-carbon bond-forming reactions.

Role in Materials Science (e.g., Organic Semiconductors, Electronic Devices)

Benzimidazole derivatives are of growing interest in materials science, particularly for their application in organic electronic devices. tandfonline.com Their inherent charge transport properties and thermal stability make them suitable for use as organic semiconductors. nih.gov The electronic properties of these materials can be tailored through chemical modification. For example, bibenzo[d]imidazoles have been investigated as n-dopants for organic semiconductors. nih.gov

The introduction of substituents to the benzimidazole core can significantly impact the material's properties. A theoretical study on benzimidazole derivatives as energetic materials showed that the inclusion of two methyl groups can increase the thermal stability of the parent compound. nih.gov This suggests that this compound could possess enhanced stability, a desirable characteristic for materials used in electronic devices. The planarity and intermolecular interactions, such as the N—H⋯N hydrogen bonds observed in the crystal structure of this compound, are crucial for charge transport in the solid state.

Bio-imaging and Fluorescent Labeling Applications (Non-Clinical)

The fluorescent properties of benzimidazole derivatives make them valuable tools for non-clinical bio-imaging and labeling. researchgate.net These compounds can be designed to selectively target and visualize specific cellular components or analytes. For instance, a benzimidazole-based fluorescent sensor has been developed for the 'turn-on' detection of Zn2+ ions at biological pH, enabling cell imaging applications. rsc.org

The development of fluorescent probes with large Stokes shifts is particularly desirable for bio-imaging to minimize background interference. Derivatives of 2-(2'-hydroxyphenyl) benzimidazole are known to exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts and making them suitable for such applications. researchgate.net While the specific fluorescence characteristics of this compound in a biological context have not been detailed, its structural similarity to other fluorescent benzimidazoles suggests its potential as a scaffold for developing new probes for non-clinical imaging studies. The dimethylphenyl substitution could enhance lipophilicity, potentially improving cell membrane permeability.

Future Research Perspectives and Methodological Challenges

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and significant energy consumption, leading to environmental concerns. ijarsct.co.inchemmethod.com Consequently, a major thrust in current research is the development of green and sustainable synthetic protocols. These modern approaches prioritize cost-effectiveness, energy efficiency, and environmental safety over conventional techniques. ijarsct.co.inchemmethod.com

Key advancements in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation has gained considerable popularity, offering advantages such as drastically reduced reaction times, high product yields, and superior purity. ijarsct.co.inmdpi.com Microwave-assisted methods provide an eco-friendly and efficient alternative to prolonged heating. chemmethod.com

Solvent-Free Reactions: Eliminating organic solvents is a core principle of green chemistry. eprajournals.com Solvent-free or solid-state reactions reduce pollution, minimize waste, and often simplify the workup process. eprajournals.combohrium.com

Novel Catalytic Systems: Research is moving towards the use of inexpensive, readily available, and non-toxic catalysts. chemmethod.com Examples include cobalt-catalyzed redox-economical coupling, which avoids external redox reagents, and the use of zinc acetate under mild, neutral conditions. chemmethod.comacs.orgacs.org

Renewable Resources: A forward-looking strategy involves utilizing renewable feedstocks derived from biomass, which reduces reliance on fossil fuels and contributes to a sustainable bio-economy. eprajournals.com

A significant challenge and future direction lie in stereoselective synthesis . Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific three-dimensional arrangement. While methods for synthesizing C2-substituted benzimidazoles are established, the development of enantioselective techniques remains a key goal. nih.gov Recent progress, such as the copper-hydride-catalyzed C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, demonstrates a pathway to creating chiral centers at the C2 position with excellent stereoselectivity. nih.gov Future work will likely focus on expanding the repertoire of such asymmetric transformations to generate a wider diversity of chiral benzimidazole derivatives.

| Synthesis Advancement | Key Features | Environmental/Efficiency Benefits |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Reduced energy consumption, high product yields. ijarsct.co.inmdpi.com |

| Solvent-Free Conditions | Reactions conducted without organic solvents. | Eliminates toxic solvent use, minimizes waste generation. eprajournals.combohrium.com |

| Sustainable Catalysts | Use of earth-abundant metals (e.g., cobalt, zinc) or biocatalysts. | Low cost, reduced toxicity, enhanced sustainability. chemmethod.comacs.org |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Decreased fossil fuel dependency, supports bio-economy. eprajournals.com |

| Stereoselective Methods | Asymmetric catalysis to produce specific enantiomers. | Access to chiral molecules with potentially improved therapeutic profiles. nih.gov |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the structural and electronic properties of 2-(3,4-dimethylphenyl)-1H-benzimidazole and its analogs is crucial for elucidating their mechanism of action and designing improved derivatives. The integration of advanced analytical techniques with computational modeling provides a powerful synergy for achieving deep mechanistic insights.

Spectroscopic Characterization forms the foundation of structural analysis. A combination of techniques is employed to confirm the identity and purity of synthesized compounds:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy: FT-IR analysis helps identify key functional groups and bonding patterns present in the benzimidazole scaffold. orientjchem.orgnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the synthesized compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive, high-resolution data on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Computational Chemistry offers a window into the molecular world that complements experimental data. Density Functional Theory (DFT) calculations have become a standard tool for investigating the geometric and electronic structure of benzimidazole derivatives. nih.govresearchgate.net These computational studies can predict:

Optimized Geometries: Calculation of the lowest energy conformation, including bond lengths and angles, which can be compared with X-ray diffraction data. nih.gov

Electronic Properties: Analysis of the charge distribution using methods like Natural Bond Orbital (NBO) analysis and mapping the Molecular Electrostatic Potential (MEP) surface, which reveals regions susceptible to electrophilic or nucleophilic attack. nih.gov

Spectroscopic Properties: Prediction of vibrational frequencies (IR) and NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. researchgate.net

The future in this domain involves leveraging more sophisticated computational methods, such as molecular dynamics (MD) simulations, to study the dynamic behavior of benzimidazole derivatives and their interactions with biological targets over time. science.gov This integration allows for a more complete picture, from the static structure of a single molecule to its dynamic interactions within a complex biological system.

Rational Design Principles for Novel Benzimidazole Scaffolds with Tuned Properties and Interactions

The benzimidazole ring is considered a "privileged scaffold" because its structure can be readily modified to interact with a diverse range of biological targets. nih.govfrontiersin.org Modern drug discovery has moved beyond serendipitous screening towards the rational design of molecules with predetermined properties. This approach relies heavily on understanding the structure-activity relationship (SAR) and employing computational tools to predict how a molecule will behave. nih.gov

The core principle of rational design is to use structural information about a biological target (like an enzyme or receptor) to design a ligand that will bind to it with high affinity and selectivity. For benzimidazole scaffolds, this involves:

Computer-Aided Drug Design (CADD): Techniques like molecular docking are routinely used to simulate the interaction between a benzimidazole derivative and its target protein. nih.gov This allows researchers to predict the binding mode and affinity, guiding the synthesis of the most promising candidates. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model can then be used to design novel benzimidazole derivatives that fit these structural requirements. nih.gov

Bioisosteric Replacement: The structural similarity of the benzimidazole core to natural purines makes it an excellent starting point for designing molecules that can interact with purinergic receptors or enzymes that process purines. frontiersin.org Similarly, its resemblance to the quinazoline nucleus has been exploited to design inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org

Future research will focus on creating more sophisticated design strategies. This includes the development of multi-target ligands—single benzimidazole-based molecules designed to interact with multiple biological targets simultaneously, which could be more effective for treating complex diseases like cancer. nih.gov Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is becoming an integral part of the design process, helping to ensure that newly designed molecules have favorable pharmacokinetic profiles. nih.gov

Exploration of New Non-Clinical Biological Targets and Applications

While the therapeutic potential of benzimidazoles in areas like cancer, microbial infections, and inflammation is well-documented, ongoing research is continuously identifying novel biological targets and applications. frontiersin.org This exploration expands the utility of the benzimidazole scaffold beyond traditional clinical uses and into new mechanistic pathways.

Several promising and novel enzyme/protein targets for benzimidazole derivatives have been identified:

DNA Gyrase B: In the fight against antimicrobial resistance, bacterial enzymes are prime targets. Computationally designed 2,5(6)-substituted benzimidazoles have shown promise as inhibitors of E. coli DNA Gyrase B, an enzyme essential for bacterial DNA replication. nih.gov

Lanosterol (B1674476) 14α-demethylase: This enzyme is a key component in the biosynthesis of ergosterol (B1671047), a vital molecule in fungal cell membranes. Novel benzimidazole hybrids have been developed that exhibit potent antifungal activity by inhibiting this enzyme. nih.gov

Glucose-6-phosphate dehydrogenase (G6PD): This enzyme plays a critical role in cellular metabolism and redox balance. Certain benzimidazole derivatives have been identified as potent inhibitors of G6PD, which could be a relevant therapeutic strategy for targeting metabolic vulnerabilities in diseases like glioma. mdpi.com

Galectin-1 (Gal-1): This protein is involved in cancer progression and immune response. Specifically designed 1-benzyl-1H-benzimidazole derivatives have been shown to bind to Gal-1, inducing apoptosis in cancer cells and highlighting a novel anti-cancer mechanism. researchgate.net

Dihydrofolate Reductase (DHFR): This enzyme is a target for both antimicrobial and anticancer therapies. Molecular docking studies have predicted that DHFR is a suitable target for certain N-substituted benzimidazole derivatives. rsc.org

The exploration of these targets demonstrates the remarkable versatility of the benzimidazole core. Future research will likely uncover additional targets, potentially in areas like agriculture (as fungicides or pesticides) or materials science, further broadening the applicability of this important heterocyclic system.

| Novel Biological Target | Biological Function | Potential Application |

| DNA Gyrase B | Essential for bacterial DNA replication. | Development of new antibacterial agents. nih.gov |

| Lanosterol 14α-demethylase | Key enzyme in fungal ergosterol biosynthesis. | Creation of potent antifungal drugs. nih.gov |

| Glucose-6-phosphate dehydrogenase (G6PD) | Regulates cellular metabolism and redox state. | Therapeutic strategy for metabolic diseases and cancer. mdpi.com |

| Galectin-1 (Gal-1) | Involved in cell growth, adhesion, and apoptosis. | Novel mechanism for anticancer therapy. researchgate.net |

| Dihydrofolate Reductase (DHFR) | Crucial for nucleotide synthesis. | Antimicrobial and anticancer agent development. rsc.org |

Addressing Scalability and Environmental Impact in Synthesis

For a promising compound like this compound to move from laboratory research to practical application, its synthesis must be scalable, cost-effective, and environmentally sustainable. researchgate.net Traditional synthetic methods often fail on these fronts, requiring stoichiometric reagents, hazardous solvents, and harsh conditions that are not viable for large-scale production. ijarsct.co.in

Addressing these challenges is a critical area of future research, focusing on the principles of green chemistry :

Process Intensification: Developing protocols that are significantly more efficient is key. For instance, a catalyst- and additive-free method for synthesizing 2-substituted benzimidazoles in methanol (B129727) at room temperature takes only one minute and has been successfully scaled up to the multi-gram level. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Use of Safer Solvents and Reagents: The shift away from toxic and volatile organic solvents towards water, ethanol, or solvent-free conditions is a major goal. eprajournals.combohrium.com Similarly, replacing hazardous reagents with safer alternatives is paramount.

Catalyst Recovery and Reuse: The development of heterogeneous or reusable catalysts is economically and environmentally advantageous, simplifying product purification and reducing waste streams. researchgate.net

The overarching challenge is to create synthetic processes that are not only "green" but also robust and economically feasible for industrial-scale production. This involves optimizing reaction conditions, ensuring consistent product quality at a large scale, and managing waste streams responsibly. Future research will likely see a greater collaboration between academic chemists and industrial process engineers to design synthetic routes that are sustainable from the initial discovery phase through to final manufacturing. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dimethylphenyl)-1H-benzimidazole and its derivatives?

- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine with substituted aldehydes under acidic conditions. For example, refluxing 3,4-dimethylbenzaldehyde with o-phenylenediamine in a 1:1 molar ratio using formic acid as both solvent and catalyst yields the target compound. Optimization includes controlling reaction time (1.5–4 hours) and temperature (80–100°C). Post-synthesis purification via recrystallization (ethanol/water) and characterization via IR (N-H stretch at ~3400 cm⁻¹) and NMR (aromatic proton integration) are critical .

Q. How is the structural integrity of synthesized this compound verified?

- Methodological Answer : Multi-technique validation is employed:

- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values.

- Spectroscopy : IR identifies N-H and C=N stretches; ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.2–2.4 ppm).

- Melting Point : Consistency with literature (e.g., 165–167°C) indicates purity .

Q. What are the primary applications of this compound in biological research?

- Methodological Answer : It serves as a scaffold for designing Hedgehog signaling pathway antagonists (e.g., SANT-2 analogs) and antimicrobial/antitumor agents. Biological evaluation involves:

- In vitro assays : Cytotoxicity (MTT assay), antimicrobial susceptibility (MIC determination).

- Docking studies : AutoDock Vina assesses binding affinity to target proteins (e.g., Smoothened receptor) .

Advanced Research Questions

Q. How can computational methods assist in predicting the biological activity of benzimidazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactivity. Molecular docking (e.g., Schrödinger Suite) evaluates binding modes to biological targets. For example, benzimidazole derivatives with electron-withdrawing substituents show enhanced binding to fungal CYP51 (ΔG = −9.2 kcal/mol) .

Q. What challenges arise in crystallizing benzimidazole derivatives, and how are they addressed?

- Methodological Answer : Crystallization issues include polymorphism and solvent inclusion. Strategies:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- X-ray Diffraction : Resolves π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N-H···O/N, 2.8–3.2 Å). For example, planar benzimidazole cores stabilize via C-H···π interactions in MBMPBI .

Q. How do researchers analyze conflicting spectral data when characterizing novel benzimidazole analogs?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) are resolved via:

- 2D NMR : HSQC/HMBC clarifies coupling patterns and connectivity.

- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragments.

- Comparative Analysis : Cross-reference with structurally similar derivatives (e.g., fluorophenyl-substituted analogs) .

Q. What strategies improve yield in benzimidazole synthesis under reflux conditions?

- Methodological Answer : Low yields (<30%) often stem from side reactions (e.g., oxidation). Mitigation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.